4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one
Description
Historical Context of Dihydropyridine Derivatives in Organic Chemistry
The exploration of dihydropyridine derivatives dates to the late 19th century, with Arthur Rudolf Hantzsch’s groundbreaking work on multicomponent reactions. In 1881, Hantzsch developed a method to synthesize 1,4-dihydropyridines (1,4-DHPs) via the condensation of aldehydes, β-keto esters, and ammonia. These compounds gained prominence in the 20th century due to their biological relevance, particularly as calcium channel blockers in cardiovascular therapeutics. The discovery of nifedipine in the 1960s marked a milestone, showcasing the pharmacological potential of dihydropyridines.
1,2-Dihydropyridines (1,2-DHPs), though less common, emerged as structurally distinct analogs. Their synthesis remained challenging until advances in regioselective methods, such as the use of heterogenized catalysts, enabled efficient one-pot preparations. The compound 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one represents a modern iteration of these efforts, combining synthetic accessibility with functional group diversity.
Structural Classification and Nomenclature of this compound
Structural Classification
this compound belongs to the 1,2-dihydropyridine subclass, characterized by a partially unsaturated six-membered ring with one double bond (C1–C2) and a ketone group at position 2. Key structural features include:
| Feature | Description |
|---|---|
| Core Structure | 1,2-Dihydropyridin-2-one ring |
| Substituents | - Dimethylamino (–N(CH~3~)~2~) at position 4 - Phenyl (C~6~H~5~) at position 5 |
| Molecular Formula | C~13~H~15~N~2~O |
| Hybridization | sp² hybridization at C1–C2 and C3–N1 |
Nomenclature
The IUPAC name derives from the parent compound 1,2-dihydropyridin-2-one. Numbering begins at the nitrogen atom (position 1), with the double bond between C1 and C2. Substituents are assigned positions based on this numbering:
- 4-(Dimethylamino): A dimethyl-substituted amino group at position 4.
- 5-Phenyl: A benzene ring attached to position 5.
This nomenclature distinguishes it from 1,4-DHPs like nifedipine, where substituents occupy positions 2 and 6.
Significance in Heterocyclic Chemistry and Pharmacophore Development
Role in Heterocyclic Chemistry
1,2-Dihydropyridines occupy a niche in heterocyclic chemistry due to their tautomeric versatility and reactivity. Unlike 1,4-DHPs, which predominately serve as calcium channel blockers, 1,2-DHPs exhibit unique electronic profiles. The dimethylamino group in this compound enhances solubility and modulates ring electronics, facilitating nucleophilic attacks at C3 and C5.
Pharmacophore Potential
The compound’s structure aligns with key pharmacophoric requirements:
- Aromatic Moieties : The phenyl group enables π-π stacking with hydrophobic protein pockets.
- Hydrogen Bond Acceptors : The ketone oxygen and dimethylamino nitrogen serve as hydrogen bond acceptors.
- Conformational Flexibility : The non-planar dihydropyridine ring allows adaptive binding to biological targets.
Preliminary studies suggest utility in neurological applications, particularly as acetylcholinesterase inhibitors. For example, analogs with oxadiazole substituents demonstrate nanomolar affinity for neurotransmitter receptors. Additionally, the dimethylamino group’s electron-donating effects stabilize charge-transfer complexes, a trait exploitable in material science.
Synthetic Accessibility Modern protocols leverage one-pot multicomponent reactions (MCRs) for efficient synthesis. Using phosphotungstic acid on alumina supports, researchers achieve yields exceeding 75% in under 4 hours. This scalability underscores its potential for industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15(2)12-8-13(16)14-9-11(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEBPCOSCHUHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate precursor under specific conditions. For instance, the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine can yield the desired product . Another method involves the condensation of these reactants using a 20 M sodium hydroxide solution in the presence of Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Applications
Synthesis and Catalysis
- The compound serves as a building block in organic synthesis, enabling the creation of more complex chemical entities. Its structure allows it to participate in various chemical reactions, acting as a catalyst in some cases.
- Recent studies have explored its role in synthesizing derivatives that exhibit enhanced properties, such as improved solubility and bioactivity .
Industrial Use
- In the industrial sector, 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one is utilized in the production of dyes and pigments , contributing to various applications in textiles and coatings.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
- The compound has been investigated for its anticancer properties , with studies demonstrating selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results against leukemia cells, indicating its potential as an anticancer agent .
Mechanism of Action
- The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or receptors. This modulation of biological processes can lead to therapeutic effects in treating diseases like cancer and infections .
Medicinal Applications
Therapeutic Potential
- Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases beyond cancer, including metabolic disorders and neurodegenerative diseases. Its ability to interact with biological targets makes it a subject of interest for drug development .
Case Studies
- A notable case study highlighted the synthesis of derivatives from this compound that demonstrated enhanced anticancer activity compared to traditional treatments like doxorubicin. These derivatives were evaluated using MTT assays to determine their IC50 values against liver carcinoma cell lines .
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates diverse chemical reactions |
| Industrial | Production of dyes and pigments | Contributes to textile and coating industries |
| Antimicrobial | Antibiotic development | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Cancer treatment potential | Selective cytotoxicity against leukemia cells |
| Therapeutic | Potential for metabolic and neurodegenerative disorders | Ongoing research into therapeutic applications |
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 2: Comparative Reactivity and Physicochemical Properties
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate due to resonance stabilization of the dimethylamino group, a property likely shared by the target compound .
Biological Activity
4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with suitable precursors under controlled conditions. A common method includes heating the reactants at 220°C in the presence of acetic anhydride and pyridine, which facilitates the formation of the desired compound.
Chemical Structure:
The compound features a dihydropyridinone ring structure which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated potent activity, suggesting its potential as a new antibiotic agent .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it showed promising results against human liver carcinoma (HepG2) with an IC50 value of approximately 1.9 nM, indicating strong antiproliferative activity . In another study focusing on hematological malignancies, derivatives of this compound exhibited IC50 values ranging from 0.70 μM to 1.25 μM across different leukemia cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 1.9 ± 0.16 | |
| Derivative A | HL60 | 0.70 ± 0.14 | |
| Derivative B | K562 | 1.25 ± 0.35 |
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways related to cell proliferation and apoptosis .
Study on Antitumor Activity
In a comparative study assessing the antitumor efficacy of various derivatives, researchers found that modifications in the chemical structure significantly affected cytotoxicity profiles. The presence of electron-withdrawing groups was correlated with decreased activity against HepG2 cells, highlighting the importance of structural features in determining biological efficacy .
Antibacterial Studies
A comprehensive evaluation of antibacterial activity revealed that fluoro derivatives of dihydropyridin compounds exhibited superior antimicrobial effects against resistant strains compared to their non-fluorinated counterparts. This finding underscores the potential for developing new antibiotics based on structural modifications of this compound .
Q & A
Q. What are the standard synthetic routes for preparing 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one?
A one-pot synthesis approach can be adapted from methods used for structurally analogous pyridin-2-one derivatives. For example, catalytic p-toluenesulfonic acid (p-TsOH) in solvent systems like ethanol or dioxane enables efficient cyclocondensation of precursors such as substituted aldehydes and thiourea . Multi-step protocols may involve alkylation with methyl iodide under reflux conditions, followed by crystallization from dioxane to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure . Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves ambiguities in tautomeric forms or stereochemistry, as demonstrated in studies of related pyridin-2-one salts . High-performance liquid chromatography (HPLC) with UV detection ensures purity, and LC/MS aids in tracking reaction intermediates .
Q. How can computational methods predict the compound’s drug-likeness?
Tools like SwissADME or Molinspiration assess parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and compliance with Lipinski’s Rule of Five. For instance, studies on chromeno-pyrimidine analogs used density functional theory (DFT) to optimize molecular geometry and predict oral bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic variation of catalysts (e.g., p-TsOH vs. Lewis acids) and solvents (polar aprotic vs. protic) can enhance cyclization efficiency. For example, replacing ethanol with dioxane in analogous syntheses increased yields by 15–20% . Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) improves separation of regioisomers, as shown in dihydropyridin-2-one purification protocols .
Q. What mechanistic insights explain the formation of side products during synthesis?
Competing pathways, such as thioketone desulfurization or acetal formation, may lead to byproducts like 1,3-dioxolan-4-ones. Mechanistic studies using thiobenzophenone derivatives revealed that α-hydroxy acids participate in nucleophilic attacks, necessitating strict stoichiometric control .
Q. How can structural modifications enhance bioactivity while maintaining stability?
Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring or substituting the dimethylamino group with piperidine derivatives improves metabolic stability. Computational docking studies against target proteins (e.g., kinases) guide rational design, as seen in BRD9 inhibitor development .
Q. How should researchers resolve contradictions in spectroscopic data interpretation?
Cross-validation using multiple techniques is critical. For example, NMR signals overlapping in aromatic regions can be clarified via 2D-COSY or HSQC experiments. Discrepancies in mass fragmentation patterns may require tandem MS (MS/MS) or comparison with synthesized reference standards .
Q. What strategies validate the compound’s stability under physiological conditions?
Accelerated stability studies in buffers (pH 1–9) at 37°C, monitored via HPLC, identify degradation pathways. For analogs, sodium salt formulations (e.g., sulfonate derivatives) improved aqueous solubility and thermal stability .
Methodological Notes
- Synthesis : Prioritize one-pot methods with p-TsOH for simplicity, but optimize solvent polarity to suppress side reactions.
- Characterization : Combine X-ray crystallography with dynamic NMR to address tautomerism.
- Computational Analysis : Use molecular dynamics simulations to assess binding kinetics in addition to static docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
